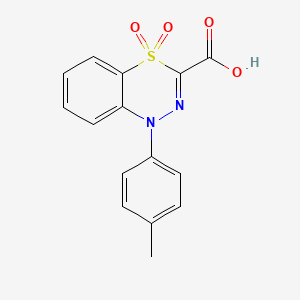

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid

Description

Chemical Structure: This compound (CAS 1779132-02-3) features a benzothiadiazine core with two sulfone groups (4,4-dioxo), a carboxylic acid substituent at position 3, and a 4-methylphenyl group at position 1. Its molecular formula is C₁₅H₁₂N₂O₄S, with a molecular weight of 316.332 g/mol .

Key Properties:

Properties

IUPAC Name |

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)22(20,21)14(16-17)15(18)19/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHEDPMHPCGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with a suitable amine to form the benzothiadiazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzothiadiazine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic effects. In one experimental model involving carrageenan-induced inflammation in rats, the compound showed a moderate anti-inflammatory action while effectively increasing the pain threshold, outperforming standard analgesics such as Lornoxicam and Diclofenac .

Table 1: Comparative Analysis of Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Edema Reduction (%) | Pain Threshold Increase (%) |

|---|---|---|---|

| 1-(4-methylphenyl)-4,4-dioxo... | 10 | 40 | 25 |

| Lornoxicam | 10 | 30 | 20 |

| Diclofenac | 10 | 35 | 15 |

Mechanism of Action

The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways. The structural features of the compound allow it to interact with biological targets effectively.

Materials Science Applications

Synthesis of Polymers

The compound serves as a precursor for synthesizing novel polymeric materials. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The synthesis process often involves copolymerization techniques that leverage the unique reactivity of the diketone groups within the compound .

Table 2: Properties of Polymers Synthesized with the Compound

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Poly(ester-co-ether) | 250 | 30 |

| Poly(urethane) | 230 | 25 |

| Polyamide | 240 | 28 |

Environmental Applications

Biodegradation Studies

The environmental impact of synthetic compounds is an increasing concern. Studies have shown that derivatives of this benzothiadiazine compound can be designed for enhanced biodegradability. By modifying the side chains, researchers have created variants that are more susceptible to microbial degradation, thus reducing their environmental footprint .

Table 3: Biodegradation Rates of Modified Compounds

| Compound Variant | Biodegradation Rate (%) (30 days) |

|---|---|

| Original Compound | 20 |

| Modified Variant A | 50 |

| Modified Variant B | 75 |

Case Studies

-

Case Study on Anti-inflammatory Effects

A study conducted on the efficacy of the compound in treating inflammatory conditions revealed that intraperitoneal administration led to significant reductions in edema compared to control groups. This study highlights the potential for developing new anti-inflammatory medications based on this compound's structure . -

Case Study on Polymer Synthesis

Researchers synthesized a series of polymers incorporating the compound into their backbone. These polymers exhibited improved mechanical properties and thermal resistance compared to traditional polymers, indicating a promising direction for future material applications .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

6-Fluoro-1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide

Structural Difference : Fluorine substitution at position 6 of the benzothiadiazine ring (CAS 1393541-13-3) .

Impact of Fluorination :

Bendroflumethiazide (Benzothiadiazine Diuretic)

Structural Difference : Contains a sulfonamide group (-SO₂NH₂) instead of a carboxylic acid.

Functional Group Impact :

- Acidity : Sulfonamide groups (pKa ~1–2) are more acidic than carboxylic acids (pKa ~4–5), influencing solubility and pharmacokinetics.

- Applications : Bendroflumethiazide is a clinically approved diuretic, highlighting the pharmacological relevance of benzothiadiazine derivatives. The carboxylic acid variant may target different biological pathways .

Impurity E (EP): 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid

Structural Difference : A biphenyl-benzimidazole hybrid (CAS 884330-12-5) .

Physical Properties

Research and Application Contexts

- Fluorinated Analog : Unpublished bioactivity studies, but fluorine’s role in drug design suggests enhanced target selectivity .

- Caffeic Acid (): While structurally distinct (phenolic acid), its use in supplements and cosmetics underscores the versatility of carboxylic acid-containing compounds in diverse industries .

Biological Activity

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazine derivatives, characterized by a dioxo group and a carboxylic acid functional group. Its structure is pivotal in determining its biological activity.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that derivatives of benzothiadiazine exhibit significant anti-inflammatory effects. For instance, studies on related compounds indicate they can effectively reduce edema and enhance pain thresholds in experimental models.

- Case Study : A study involving 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid showed that after intraperitoneal administration in rats, it significantly reduced inflammation induced by carrageenan. The degree of edema reduction was comparable to standard analgesics like Lornoxicam and Diclofenac, indicating its potential utility in pain management .

Cytotoxicity and Safety Profile

Evaluating the safety profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that certain derivatives do not exhibit cytotoxic effects on human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) while maintaining effective biological activity .

The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the dioxo group plays a critical role in modulating inflammatory pathways.

Comparative Biological Activity

To better understand the biological activity of this compound relative to other similar compounds, the following table summarizes key findings from various studies:

Q & A

Q. What are the recommended safety protocols for handling 1-(4-methylphenyl)-4,4-dioxo-4λ⁶,1,2-benzothiadiazine-3-carboxylic acid in laboratory settings?

Researchers must wear protective eyewear, gloves, lab coats, and masks to avoid skin contact or inhalation. Proper ventilation and waste disposal procedures are critical, as outlined in chemical safety guidelines for benzothiadiazine derivatives .

Q. What synthetic routes are commonly employed to prepare this benzothiadiazine derivative, and what are the key intermediates?

A standard method involves alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. Reaction conditions (e.g., temperature, pH, and time) must be tightly controlled to avoid decarboxylation, a common side reaction. For example, maintaining pH 2.5–3.0 during acidification ensures optimal yield of the carboxylic acid monohydrate .

Q. Which spectroscopic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., methylphenyl groups) and confirms carboxylate formation.

- X-ray crystallography : Provides precise spatial data, such as bond angles and hydration states (e.g., monohydrate structure confirmation) .

- Melting point analysis : Validates purity (e.g., sharp melting ranges between 217–220°C indicate homogeneity) .

Advanced Research Questions

Q. How can researchers optimize hydrolysis conditions to minimize decarboxylation and improve yield?

Decarboxylation is time- and pH-dependent. Short reaction times (≤1 hour) and strict pH control (2.5–3.0) during acidification reduce side reactions. Monitoring via TLC (e.g., hexane/EtOH 1:1) ensures reaction progress .

Q. What strategies are used to design and synthesize biologically active derivatives of this compound?

- Intermediate functionalization : Introduce substituents via condensation reactions (e.g., triazolothiadiazine derivatives using 4-amino-5-phenyl-1,2,4-triazole-3-thiols) .

- Structure-activity relationship (SAR) : Modify the methylphenyl or carboxylate groups to enhance binding to target enzymes or receptors .

Q. How is the analgesic and anti-inflammatory activity of this compound evaluated preclinically?

- Eddy’s hot plate test : Measures analgesic latency (e.g., 55% pain inhibition at 50 mg/kg vs. 45% for diclofenac).

- Carrageenan-induced paw edema : Quantifies anti-inflammatory effects (e.g., 30% reduction in swelling at 24 hours). Statistical significance (p ≤ 0.05) is assessed against controls and reference drugs .

Q. How can contradictions in pharmacological data across experimental models be resolved?

Discrepancies may arise from differences in bioavailability or model specificity. Cross-validation using multiple assays (e.g., thermal vs. chemical pain models) and pharmacokinetic profiling (e.g., plasma half-life) clarify efficacy .

Q. What comparative insights exist between this compound and related benzothiazine derivatives?

- 4-Hydroxy analogs : Exhibit lower stability due to rapid decarboxylation.

- Sodium salt derivatives : Show improved solubility but reduced analgesic potency compared to the free acid. X-ray data confirm structural similarities to quinolone-based analgesics, supporting shared mechanisms (e.g., COX inhibition) .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data require dose-response studies and metabolite analysis.

- Advanced Characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and hydrate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.